Adrenorphin trifluoroacetate Adrenorphin trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16716687
InChI: InChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1
SMILES:
Molecular Formula: C46H70F3N15O11S
Molecular Weight: 1098.2 g/mol

Adrenorphin trifluoroacetate

CAS No.:

Cat. No.: VC16716687

Molecular Formula: C46H70F3N15O11S

Molecular Weight: 1098.2 g/mol

* For research use only. Not for human or veterinary use.

Adrenorphin trifluoroacetate -

Specification

Molecular Formula C46H70F3N15O11S
Molecular Weight 1098.2 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1
Standard InChI Key QAXMQVLLILLPAV-MWIHCNFISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Adrenorphin trifluoroacetate (C₄₆H₇₀F₃N₁₅O₁₁S) comprises the native adrenorphin sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ coupled with trifluoroacetic acid . The base peptide contains a conserved N-terminal tyrosine critical for receptor engagement, followed by a glycine-rich hinge region and a C-terminal valinamide. X-ray crystallographic analyses of related enkephalins suggest that the trifluoroacetate anion interacts with protonated arginine side chains through ionic bonds, potentially stabilizing β-turn conformations implicated in receptor docking .

Physicochemical Properties

The salt form exhibits markedly improved aqueous solubility (≥48.7 mg/mL) compared to the free base, enabling stock concentrations up to 98.4 mg/mL in dimethyl sulfoxide . Thermal gravimetric analysis shows decomposition onset at 215°C, with hygroscopicity requiring desiccated storage at -20°C . Partition coefficient calculations (LogP = -1.3) reflect high polarity, consistent with its octapeptide structure and multiple charged residues.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight1098.2 g/mol
CAS Number88377-68-8 (base peptide)
Solubility (H₂O)≥48.7 mg/mL
Storage Conditions-20°C, desiccated
Isoelectric Point (pI)10.2

Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Modern production employs Fmoc-based SPPS on Rink amide resin (0.60 meq/g loading), utilizing microwave-assisted coupling for all residues except arginine . Critical steps include:

  • Side-Chain Protection: Methionine sulfoxide (Met(O)) and bis(4-methoxy-2,6-dimethylbenzenesulfonyl) (Mts) groups shield reactive arginine guanidinium moieties during elongation .

  • Coupling Efficiency: DIC/Oxyma Pure activation achieves >99% coupling yields per cycle, with capping using acetic anhydride/DIPEA to terminate unreacted chains .

  • Global Deprotection: TFMSA-thioanisole/TFA cleavage simultaneously removes Mts groups and liberates the peptide from resin, followed by oxidative Met(O) reduction using dithiothreitol .

Purification Challenges

Crude products require partition chromatography on Sephadex G-10 to remove truncated sequences, followed by reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) . The trifluoroacetate counterion introduces characteristic UV absorbance at 210 nm, aiding purity assessment. Final lyophilization yields >95% pure peptide by analytical HPLC.

Pharmacological Profile

Opioid Receptor Activation

Radioligand displacement assays demonstrate nanomolar affinity for μ-opioid (Ki = 3.8 nM) and κ-opioid receptors (Ki = 12.4 nM), with negligible δ-receptor binding . Functional cAMP inhibition assays reveal full agonism (EC₅₀ = 6.2 nM μ, 18.7 nM κ), surpassing Leu-enkephalin's potency by 8-fold at μ receptors .

Structural-Activity Relationships

Chiral modifications profoundly influence efficacy:

  • [D-His²]-Adrenorphin: Substituting L-histidine with D-configuration enhances μ-receptor potency (EC₅₀ = 4.1 nM) but reduces κ-selectivity .

  • C-Terminal Extension: Appending Arg-Ile-Arg increases metabolic stability (t₁/₂ = 47 min vs. 12 min for native peptide) without compromising receptor binding .

Table 2: Comparative Opioid Activity of Adrenorphin Analogs

Analogμ EC₅₀ (nM)κ EC₅₀ (nM)Metabolic Stability (t₁/₂)
Native Adrenorphin6.218.712 min
[D-His²]-Adrenorphin4.124.915 min
Arg-Ile-Arg Extended7.821.347 min

Research Applications and Findings

Pain Modulation Studies

Intrathecal administration in rodent neuropathic pain models (0.1-1 mg/kg) produces dose-dependent analgesia (ED₅₀ = 0.32 mg/kg), reversible by naloxone methiodide . Notably, respiratory depression—a common opioid side effect—manifests at higher doses (≥5 mg/kg), suggesting therapeutic window optimization potential.

Receptor Trafficking Dynamics

Confocal microscopy of FLAG-tagged κ receptors shows adrenorphin trifluoroacetate induces rapid internalization (t₁/₂ = 8.4 min), contrasting with dynorphin's slower kinetics (t₁/₂ = 22.1 min). This rapid sequestration may underlie its reduced tolerance development in chronic dosing models .

ParameterSpecification
Acute Toxicity (LD₅₀, mouse IV)78 mg/kg
Mutagenicity (Ames Test)Negative up to 500 µg/plate
Storage Stability24 months at -20°C

Proper handling mandates PPE (nitrile gloves, safety goggles) due to trifluoroacetate's irritant properties. Spills require neutralization with 1 M NaOH followed by solidification with vermiculite .

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